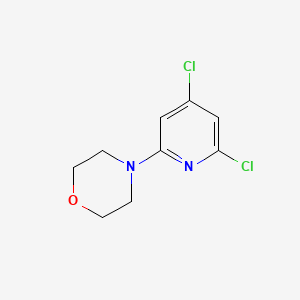

4-(4,6-Dichloropyridin-2-yl)morpholine

Beschreibung

Eigenschaften

IUPAC Name |

4-(4,6-dichloropyridin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2O/c10-7-5-8(11)12-9(6-7)13-1-3-14-4-2-13/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAXCAUYSPNKPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60732638 | |

| Record name | 4-(4,6-Dichloropyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852333-59-6 | |

| Record name | 4-(4,6-Dichloropyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 4-(4,6-Dichloropyridin-2-yl)morpholine typically involves the reaction of 4,6-dichloropyridine with morpholine. One common method involves heating 4,6-dichloropyridine with morpholine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Analyse Chemischer Reaktionen

4-(4,6-Dichloropyridin-2-yl)morpholine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles. For example, treatment with sodium methoxide can replace the chlorine atoms with methoxy groups.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions. For instance, oxidation with potassium permanganate can yield corresponding pyridine N-oxide derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Wissenschaftliche Forschungsanwendungen

4-(4,6-Dichloropyridin-2-yl)morpholine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals. Its derivatives have shown potential as inhibitors of certain enzymes and receptors.

Materials Science: The compound is used in the development of new materials with specific electronic or optical properties.

Biological Studies: It serves as a tool in studying biological pathways and mechanisms due to its ability to interact with specific molecular targets.

Wirkmechanismus

The mechanism of action of 4-(4,6-Dichloropyridin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

4-(6-Chloropyridin-2-yl)morpholine

- Core Structure : Pyridine ring (one nitrogen atom).

- Substituents : Single chlorine at pyridine position 6.

- Molecular Formula : C₉H₁₁ClN₂O.

- Molecular Weight : 198.65 g/mol.

- Key Differences : Reduced halogenation and altered electronic properties compared to the dichloropyrimidine derivative. Pyridine’s lower aromaticity may decrease binding affinity in biological targets .

4-(4-Chloropyridin-2-yl)morpholine

- Core Structure : Pyridine.

- Substituents : Single chlorine at pyridine position 4.

- Molecular Formula : C₉H₁₁ClN₂O.

- Molecular Weight : 198.65 g/mol.

- Key Differences : Chlorine position affects steric and electronic interactions. Pyridine derivatives generally exhibit lower metabolic stability than pyrimidines due to fewer hydrogen-bonding sites .

Thiazole/Imidazole Analogues

VPC-14449

- Core Structure : Thiazole linked to a dibromoimidazole.

- Substituents : 2,4-Dibromoimidazole and morpholine.

- Molecular Formula : C₁₀H₁₁Br₂N₃OS.

- Molecular Weight : 398.09 g/mol.

- Key Differences: Bromine substituents increase hydrophobicity and steric bulk, enhancing DNA-binding interactions. Structural misassignment (4,5-dibromo vs.

Thienopyrimidine Derivatives

2-Chloro-4-morpholinothieno[3,2-d]pyrimidine

- Core Structure: Thieno[3,2-d]pyrimidine (fused thiophene-pyrimidine).

- Substituents : Chlorine at position 2 and morpholine at position 4.

- Molecular Formula : C₁₁H₁₃ClN₄OS.

- Molecular Weight : 308.76 g/mol.

- Key Differences : The fused thiophene enhances π-π stacking and metabolic stability. Such derivatives are prevalent in kinase inhibitors (e.g., PI3K/mTOR pathways) due to improved target engagement .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|---|

| 4-(4,6-Dichloropyrimidin-2-yl)morpholine | Pyrimidine | 4-Cl, 6-Cl | C₈H₉Cl₂N₃O | 234.08 | 10397-13-4 |

| 4-(6-Chloropyridin-2-yl)morpholine | Pyridine | 6-Cl | C₉H₁₁ClN₂O | 198.65 | N/A |

| VPC-14449 | Thiazole-imidazole | 2,4-Br | C₁₀H₁₁Br₂N₃OS | 398.09 | N/A |

| 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine | Thienopyrimidine | 2-Cl, 4-morpholine | C₁₁H₁₃ClN₄OS | 308.76 | N/A |

Notes on Structural Ambiguities

The compound name 4-(4,6-Dichloropyridin-2-yl)morpholine (pyridine core) conflicts with evidence describing 4-(4,6-Dichloropyrimidin-2-yl)morpholine (pyrimidine core). This discrepancy underscores the importance of precise nomenclature in chemical literature. The data herein pertains to the pyrimidine-based compound due to available evidence .

Biologische Aktivität

Overview

4-(4,6-Dichloropyridin-2-yl)morpholine is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

- Chemical Formula : C₈H₈Cl₂N₂O

- CAS Number : 852333-59-6

- Molecular Weight : 203.07 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Compounds structurally similar to this morpholine derivative have been shown to influence several cellular processes through:

- Enzyme Inhibition : It is known that morpholine derivatives can inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Interaction : The compound may interact with specific receptors, influencing signaling pathways critical for cell growth and proliferation.

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties , particularly through the inhibition of tumor cell proliferation. A study showed that at varying concentrations, the compound effectively reduced the viability of cancer cell lines, suggesting a dose-dependent response.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 30 |

This data illustrates a significant reduction in cell viability at higher concentrations, indicating potential as an anticancer agent.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been observed to possess anti-inflammatory activity . Studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in vitro, which may be beneficial in treating inflammatory diseases.

Case Studies

-

Study on Cancer Cell Lines :

- Researchers assessed the effects of this compound on various cancer cell lines, including breast and lung cancer cells. The results indicated a marked decrease in cell proliferation and induction of apoptosis at higher doses.

- : The compound shows promise as a therapeutic agent against specific types of cancer.

-

Anti-inflammatory Research :

- A separate study focused on the compound's effects on macrophage activation. Results showed a significant decrease in TNF-alpha and IL-6 levels after treatment with the compound.

- : This suggests that the compound may have therapeutic potential in managing inflammatory conditions.

Safety and Toxicology

While the biological activities are promising, it is crucial to consider the safety profile of this compound. Preliminary toxicity assessments indicate that at therapeutic doses, it exhibits low toxicity; however, further studies are necessary to establish a comprehensive safety profile.

Q & A

Basic Research Question

- NMR Spectroscopy :

- H-NMR: Identify morpholine protons (δ 3.65–3.82 ppm) and pyrimidine protons (δ 6.40 ppm).

- C-NMR: Confirm substitution patterns via carbonyl and aromatic carbon shifts.

- HRMS : Validate molecular weight (calc. 234.0201; found 234.0196) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry for novel derivatives.

How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Advanced Research Question

The electron-deficient pyrimidine ring (due to electron-withdrawing Cl groups) facilitates:

- Suzuki-Miyaura Coupling : Boronic acids react selectively at the 4- or 6-position, depending on ligand choice (e.g., Pd(PPh) vs. XPhos).

- Buchwald-Hartwig Amination : Morpholine’s nitrogen can act as a directing group, enabling C–H functionalization at specific positions.

Experimental Design : Use DFT calculations to map charge distribution and predict reactive sites. Validate with kinetic studies (e.g., reaction progress monitored via LC-MS) .

What strategies are effective for analyzing the compound’s bioactivity in enzyme inhibition assays?

Advanced Research Question

- Target Selection : Prioritize kinases or phosphatases, as morpholine derivatives often modulate ATP-binding pockets.

- Assay Design :

- Use fluorescence polarization (FP) for real-time monitoring of ligand-enzyme binding.

- Compare IC values with structurally similar compounds (e.g., 2,6-dimethyl-4-(pyridin-4-yl)morpholine hydrochloride, which shows moderate anticancer activity) .

Troubleshooting : Account for solubility issues by using DMSO stocks (<0.1% final concentration) and validate results with orthogonal assays (e.g., SPR or ITC).

How can computational methods predict the environmental fate or toxicity of this compound?

Advanced Research Question

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts.

- Degradation Pathways : Simulate hydrolysis under acidic/alkaline conditions (e.g., predict Cl– substitution by OH–).

Validation : Cross-reference predictions with experimental data (e.g., LC-MS/MS analysis of degradation products) .

Table 1: Key Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 234.08 g/mol | HRMS |

| Regioselectivity (2- vs. 4-) | 79% (2-isomer) | H-NMR |

| Solubility (HO) | <1 mg/mL | Experimental |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.